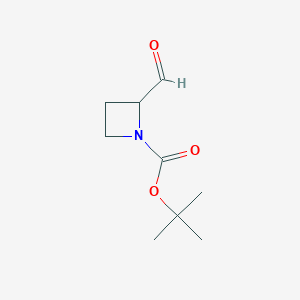

Tert-butyl 2-formylazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives involves multiple steps, including acid-catalyzed hydrolysis, glycol cleavage, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was synthesized from an acetonide protected aziridine through acid-catalyzed hydrolysis followed by glycol cleavage . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through a series of reactions, including nucleophilic substitution and oxidation .

Molecular Structure Analysis

The molecular structures of tert-butyl carboxylate derivatives are confirmed using spectroscopic methods and, in some cases, X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized spectroscopically and its structure was confirmed by X-ray diffraction, crystallizing in the triclinic space group .

Chemical Reactions Analysis

Tert-butyl carboxylate derivatives undergo various chemical reactions, including hydroformylation, which is a transition-metal-catalyzed reaction that adds a formyl group to the molecule. For example, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to give formyl products with high diastereoselectivities, which are important intermediates for the synthesis of homochiral amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed that it occurs in the 4-enol form and exhibits an axial orientation of the isobutyl side chain. The molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, leading to infinite chains .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

One significant application of tert-butyl 2-formylazetidine-1-carboxylate derivatives involves enantioselective synthesis processes. For instance, Ishihara et al. (2008) demonstrated the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction, utilizing tert-butyl alcohol. This method achieves high asymmetric induction, essential for producing enantiomerically pure compounds, vital in drug synthesis and other areas of chemistry (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Intermediate for Anticancer Drugs

Tert-butyl 2-formylazetidine-1-carboxylate and its analogs are crucial intermediates in synthesizing small molecule anticancer drugs. Zhang et al. (2018) established a high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, showcasing its importance in developing drugs targeting the PI3K/AKT/mTOR pathway, critical in cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Metal-Free Organic Synthesis

In organic synthesis, tert-butyl 2-formylazetidine-1-carboxylate derivatives facilitate metal-free reactions, contributing to greener and more sustainable chemistry practices. Xie et al. (2019) reported a facile protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions, highlighting the versatility of tert-butyl carbazate derivatives in synthesizing bioactive compounds (Xie et al., 2019).

Thermal Decomposition Studies

The thermal decomposition of tert-butyl 2-formylazetidine-1-carboxylate derivatives offers insights into their stability and reactivity under various conditions. Montevecchi et al. (2004) investigated the thermal decomposition of tert-butyl perester of thymidine-5'-carboxylic acid, contributing to the understanding of the stability and decomposition pathways of tert-butyl esters, which is crucial for their storage and handling in synthetic applications (Montevecchi, Manetto, Navacchia, & Chatgilialoglu, 2004).

Enzymatic Reactions

Tert-butyl 2-formylazetidine-1-carboxylate derivatives also play a role in enzymatic studies, providing substrates for investigating enzymatic reaction mechanisms and kinetics. Yoo et al. (2008) explored the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, revealing the major metabolic pathways, including hydroxylation and carbonyl reduction. Such studies are fundamental in drug development, offering insights into drug metabolism and potential interactions (Yoo et al., 2008).

Eigenschaften

IUPAC Name |

tert-butyl 2-formylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGGEIJWHPDPLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599954 |

Source

|

| Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-formylazetidine-1-carboxylate | |

CAS RN |

852324-38-0 |

Source

|

| Record name | tert-Butyl 2-formylazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-formylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1342733.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1342757.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)